molecular formula C5H10F2O B1435829 4,4-Difluoro-2-methylbutan-1-ol CAS No. 1909308-66-2

4,4-Difluoro-2-methylbutan-1-ol

Cat. No. B1435829
M. Wt: 124.13 g/mol
InChI Key: NMYLISNJHOJHAB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4,4-Difluoro-2-methylbutan-1-ol is C5H10F2O . It consists of a butanol backbone with two fluorine atoms attached to the fourth carbon atom and a methyl group attached to the second carbon atom . The exact structure can be found in chemical databases like PubChem or ChemSpider .

Scientific Research Applications

Thermal Decomposition

Research has shown that the thermal decomposition of alcohols like 2-methylbutan-2-ol, closely related to 4,4-Difluoro-2-methylbutan-1-ol, involves a unimolecular elimination of water from the alcohol. This process is significant in understanding the stability and reactivity of such compounds under varying temperatures (Johnson, 1974).

Catalysis

(S)-2-methylbutyl Grignard, derived from (S)-(-)-2-methylbutan-1-ol, is used in the synthesis of phosphines for enantioselective catalysis. This indicates a potential application of 4,4-Difluoro-2-methylbutan-1-ol in similar catalytic processes (Brunner & Leyerer, 2010).

Pheromone Synthesis

The synthesis of the sex pheromone of the longhorn beetle Migdolus fryanus uses 2-methylbutan-1-ol as a key intermediate. This demonstrates the potential of 4,4-Difluoro-2-methylbutan-1-ol in the synthesis of bioactive compounds for ecological and agricultural applications (Santangelo et al., 2001).

Aroma Compound Analysis

The Ehrlich pathway, involving the enzymatic conversion of amino acids to alcohols, includes compounds like 2-methylbutanol, closely related to 4,4-Difluoro-2-methylbutan-1-ol. This pathway is significant in the analysis of aroma compounds in fermented foods (Matheis, Granvogl, & Schieberle, 2016).

Biofuel Research

The study of 2-methylbutanol combustion, closely related to 4,4-Difluoro-2-methylbutan-1-ol, is essential in biofuel research, indicating potential applications in alternative fuel sources (Park et al., 2015).

properties

IUPAC Name

4,4-difluoro-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O/c1-4(3-8)2-5(6)7/h4-5,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYLISNJHOJHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2-methylbutan-1-ol

CAS RN

1909308-66-2
Record name 4,4-difluoro-2-methylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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